6-Nitro-2,3-dihydrobenzofuran-5-amine

Beschreibung

Nomenclature and Structural Features

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 6-nitro-2,3-dihydrobenzofuran-5-amine. sigmaaldrich.com It is also known by several synonyms, including 5-Amino-6-nitro-2,3-dihydrobenzofuran and 6-nitro-2,3-dihydro-1-benzofuran-5-ylamine. rlavie.comcymitquimica.com

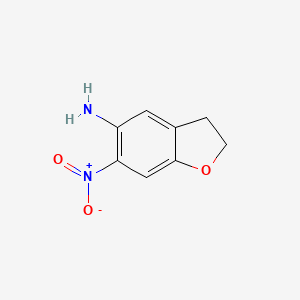

The core of the molecule is the 2,3-dihydrobenzofuran (B1216630) heterocycle. This structure consists of a benzene (B151609) ring fused to a five-membered furan (B31954) ring in which the double bond between carbons 2 and 3 has been saturated with hydrogen atoms. An amino group (-NH₂) is attached at the 5th position of the benzofuran (B130515) ring, and a nitro group (-NO₂) is located at the adjacent 6th position.

Interactive Table: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84594-78-5 | rlavie.comsigmaaldrich.com |

| Molecular Formula | C₈H₈N₂O₃ | rlavie.comcymitquimica.com |

| Molecular Weight | 180.16 g/mol | cymitquimica.com |

| Appearance | Red solid | rlavie.com |

| Purity | Typically 97-98% | sigmaaldrich.comcymitquimica.com |

| InChI Key | BTYCNIIIWYDUOF-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |

Chemical Class and Derivatives

This compound belongs to several chemical classes. Primarily, it is a dihydrobenzofuran , a subclass of benzofurans. bldpharm.comrsc.org Benzofurans and their derivatives are a significant class of oxygen-containing heterocyclic compounds found in various natural products and synthetic molecules with a wide range of biological activities. rsc.orgnih.gov

Furthermore, the presence of the amino group classifies it as a primary amine . pressbooks.publibretexts.org The nitro group makes it a nitro compound . This combination of functional groups on an aromatic ring system makes it a multifunctional molecule.

Derivatives of 2,3-dihydrobenzofuran are extensively studied for their potential applications. For instance, compounds like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) are known psychoactive substances. rsc.org Other derivatives have been investigated for their anti-inflammatory properties, such as 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one. nih.gov The synthesis of various substituted 2,3-dihydrobenzofurans is an active area of research, employing different catalytic methods. organic-chemistry.org

Significance in Chemical Research

The importance of this compound in chemical research stems from its utility as both a precursor for more complex molecules and a foundational scaffold for building diverse chemical structures.

As a synthetic intermediate, this compound offers multiple reaction sites. The amino group can undergo a variety of transformations, such as diazotization, acylation, and alkylation, allowing for the introduction of new functional groups or the formation of larger molecular assemblies. The nitro group can be reduced to an amino group, providing a route to diamino-dihydrobenzofuran derivatives, which can then be used to construct other heterocyclic systems. The aromatic ring itself can also be subject to further substitution reactions, although the existing substituents will direct the position of any new groups. The synthesis of benzofuran derivatives often involves cyclization reactions starting from appropriately substituted phenols or other aromatic precursors. rsc.orgorganic-chemistry.org

The benzofuran and dihydrobenzofuran ring systems are considered important "privileged scaffolds" in medicinal chemistry. nih.gov This means that this core structure is frequently found in molecules that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.govekb.eg The dihydrobenzofuran framework provides a rigid, three-dimensional structure that can be readily functionalized to create libraries of compounds for drug discovery screening. nih.gov By using this compound as a starting point, chemists can systematically modify the substituents at the 5- and 6-positions to explore structure-activity relationships and develop new therapeutic agents or functional materials. rsc.orgnih.gov The synthesis of complex polycyclic compounds often incorporates the benzofuran core, highlighting its versatility as a structural motif. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitro-2,3-dihydro-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYCNIIIWYDUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84594-78-5 | |

| Record name | 6-Nitro-2,3-dihydrobenzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Nitro 2,3 Dihydrobenzofuran 5 Amine

Overview of General 2,3-Dihydrobenzofuran (B1216630) Synthesis Strategies

The 2,3-dihydrobenzofuran scaffold is a key structural motif found in a wide array of natural products and pharmacologically active molecules. nih.gov Consequently, numerous synthetic methods have been developed for its construction. These strategies can be broadly categorized into two main types: intermolecular and intramolecular approaches, which involve the formation of the heterocyclic ring from two or more separate molecules or from a single precursor molecule, respectively. nih.gov

Intermolecular strategies for synthesizing the 2,3-dihydrobenzofuran core typically involve the reaction of two or more components that together form the final ring structure. These methods are valued for their convergent nature, allowing for the rapid assembly of complex molecules from simpler starting materials. Key intermediates and starting materials in these approaches include quinone methides, phenols, and their derivatives.

ortho-Quinone methides (o-QMs) are highly reactive intermediates that serve as versatile building blocks in the synthesis of 2,3-dihydrobenzofurans. nih.gov They are typically generated in situ from precursors like o-hydroxybenzyl alcohols, o-siloxybenzyl halides, or phenolic Mannich bases. nih.gov Once formed, these electron-deficient species readily participate in cycloaddition reactions with various nucleophilic partners.

A common and powerful method is the [4+1] annulation, where the four-atom o-QM system reacts with a one-atom component. For instance, o-QMs generated from o-hydroxybenzhydryl alcohol can undergo a Lewis acid-mediated [4+1] cycloaddition with isocyanides to form 2-aminobenzofurans. nih.gov Similarly, reactions with sulfur ylides provide a direct route to the 2,3-dihydrobenzofuran skeleton. organic-chemistry.org The reaction mechanism generally involves a Michael-type addition of the nucleophile to the o-QM, followed by an intramolecular cyclization to close the furan (B31954) ring. organic-chemistry.org

| Precursor Type | Method of o-QM Generation | Nucleophile/Reaction Partner | Catalyst/Conditions | Product Type |

| o-Hydroxybenzhydryl alcohol | Acid-catalyzed dehydration | Isocyanides | Sc(OTf)₃ | 2-Aminobenzofurans |

| o-Siloxybenzyl halides | Fluoride-induced desilylation | Sulfur Ylides | Fluoride source (e.g., TBAF) | 2-Substituted-2,3-dihydrobenzofurans |

| 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | Fluoride-induced desilylation & nitrate elimination | C, N, O, and S nucleophiles | TBAF | 3-Substituted-2,3-dihydrobenzofurans organic-chemistry.org |

| Phenolic Mannich Bases | Base-induced deamination | Pyridinium Ylides | Base | 2-Acyl/Aryl-2,3-dihydrobenzofurans |

Table 1: Examples of 2,3-Dihydrobenzofuran Synthesis via o-Quinone Methides.

para-Quinone methides (p-QMs), though less common than their ortho isomers in this context, also serve as precursors for 2,3-dihydrobenzofuran synthesis. Their reactivity is harnessed in [4+1] annulation reactions. For example, a metal-free, dehydrogenative [4+1] annulation between p-QMs and iodonium ylides has been developed to produce functionalized 2,3-dihydrobenzofurans. Another approach involves an organocatalyzed [4+1] annulation of p-QMs with α-aryl diazoacetates, using trifluoromethanesulfonic acid (TfOH) as the catalyst, which provides access to dihydrobenzofurans with a quaternary carbon at the C2 position.

The synthesis of dihydrobenzofurans containing amino groups can be achieved using nitrogen-containing starting materials. For example, N-phenoxyacetamides can undergo a Rhodium(III)-catalyzed C-H activation and subsequent carbooxygenation with 1,3-dienes. This redox-neutral [3+2] annulation process constructs the dihydrobenzofuran ring while incorporating substituents from the diene. organic-chemistry.org This strategy highlights the utility of directing groups to achieve selective C-H functionalization for heterocyclic synthesis. Furthermore, tandem reactions involving o-fluorobenzaldehydes and diarylmethanols can produce 3-amino-2,3-dihydrobenzofurans through a sequence of SNAr and 5-exo-trig cyclization steps. acs.orgnih.gov

Phenols and their derivatives are fundamental starting materials for dihydrobenzofuran synthesis. One notable strategy is the photocatalytic oxidative [3+2] cycloaddition of phenols with alkenes. This method, often using visible light and a transition metal photocatalyst, generates a phenoxonium cation from the phenol, which is then trapped by the alkene to form the dihydrobenzofuran ring. This approach is particularly useful for synthesizing natural product scaffolds.

Another important class of starting materials is o-hydroxy α-aminosulfones. These compounds can be used in cascade cyclization reactions with reagents like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid to create complex spirocyclic 3-aminobenzofuran derivatives with high efficiency. mdpi.com

Intramolecular strategies involve the cyclization of a single molecule that already contains most of the atoms required for the dihydrobenzofuran ring. These methods are often highly efficient as they benefit from favorable entropic factors. The key step is the formation of a specific bond—typically the O–C2, C2–C3, C3–Aryl, or O–Aryl bond—to close the heterocyclic ring. nih.gov

A prevalent intramolecular method is the palladium-catalyzed Heck reaction. For instance, an enantioselective intramolecular Heck-Matsuda reaction of arenediazonium salts derived from appropriately substituted phenols can be used to synthesize 3,3-disubstituted-2,3-dihydrobenzofurans. Tandem processes combining the Heck reaction with subsequent carbonylation or Stille coupling can introduce further complexity in a one-pot fashion.

Other notable intramolecular cyclization methods include:

Wacker-type Cyclization: o-Allylphenols can undergo oxidative cyclization catalyzed by palladium salts (e.g., PdCl₂) to form the dihydrobenzofuran ring. nih.gov

Atom Transfer Radical Addition (ATRA): A photochemical, gold-mediated ATRA reaction can initiate the cyclization of ortho-allylphenols with haloalkanes to yield functionalized dihydrobenzofurans under mild conditions.

Michael Addition: Intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids, facilitated by bifunctional catalysts like aminoboronic acids, provide an enantioselective route to the heterocyclic core. organic-chemistry.org

| Reaction Type | Precursor | Catalyst/Reagent | Key Bond Formed |

| Heck-Matsuda Reaction | Alkene-tethered arenediazonium salts | Palladium complexes | C3-Aryl |

| Wacker-type Cyclization | o-Allylphenols | PdCl₂ / Oxidant | O-C2 |

| Iodocyclization | o-Allylphenols | Iodine source (e.g., I₂) | O-C2 |

| Asymmetric Ketone Addition | Aryl halides with tethered ketones | Nickel complexes | O-C2 |

Table 2: Examples of Intramolecular Synthesis of 2,3-Dihydrobenzofurans.

Intramolecular Approaches

O–C2 Bond Formation

The formation of the O–C2 bond is a common strategy for constructing the dihydrobenzofuran ring. This typically involves an intramolecular cyclization of a suitably functionalized phenol. One prominent method is the intramolecular Williamson ether synthesis, where a phenoxide attacks an electrophilic carbon center, such as an alkyl halide, two carbons away. Another approach involves the palladium-catalyzed intramolecular O-allylation of ortho-allyl phenols. More contemporary methods include intramolecular carbene insertion into the O-H bond of a phenol. nih.gov

C2–C3 Bond Formation

While less common, strategies focusing on the formation of the C2–C3 bond have been developed. These methods often begin with precursors where the O–C(aryl) and O–C2 bonds are already established. For instance, a Wittig-type reaction or a transition metal-catalyzed coupling could potentially form the C2–C3 bond within a pre-formed cyclic ether precursor, although this is a more complex and less direct approach to the simple dihydrobenzofuran system.

C3–Aryl Bond Formation

The formation of the C3–Aryl bond is a key step in intramolecular cyclizations that start with a side chain attached to the oxygen of a phenol. For example, a Heck reaction can be employed for the cyclization of allyl phenyl ethers. In this type of reaction, a palladium catalyst facilitates the coupling of the aryl group with one of the carbons of the allyl double bond, forming the C3-Aryl bond and closing the five-membered ring. Radical cyclizations have also been utilized, where a radical generated on the side chain attacks the aromatic ring to form the crucial C3-Aryl bond.

O–Aryl Bond Formation

The O–Aryl bond formation represents a significant pathway to dihydrobenzofurans, often achieved through intramolecular cyclization. rlavie.com This strategy involves the direct functionalization of an aryl C-H bond. For instance, a tethered alcohol can cyclize onto the aromatic ring, a reaction that can be promoted by various catalysts. google.comgoogle.com Copper-catalyzed methods have been shown to be effective for the direct intramolecular C-H arylation of alcohols, leading to the formation of the O-Aryl bond under relatively mild conditions. google.comgoogle.com This approach is attractive as it builds the heterocyclic ring by activating a C-H bond, which can be more atom-economical than other methods. google.comgoogle.com

Transformation from Benzofurans to Dihydrobenzofurans

An alternative route to 2,3-dihydrobenzofurans is through the reduction of the corresponding benzofuran (B130515). nih.gov The C2-C3 double bond of the benzofuran ring can be selectively hydrogenated to yield the dihydrobenzofuran scaffold. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under a hydrogen atmosphere. nih.gov Recent studies have shown that bimetallic catalysts, such as palladium-decorated ruthenium on carbon (Pd@Ru/C), can exhibit high activity and selectivity for this transformation even at low temperatures.

Rearrangements and Aromatizations

Rearrangement reactions can also lead to the formation of the dihydrobenzofuran skeleton. One classic example is the Claisen rearrangement of allyl aryl ethers. smolecule.com Heating an allyl aryl ether can induce a google.comgoogle.com-sigmatropic rearrangement to form an ortho-allyl phenol. This intermediate can then undergo a subsequent cyclization reaction, often under acidic conditions or with transition metal catalysis, to yield the 2,3-dihydrobenzofuran ring. Other rearrangements, such as those involving epoxides or other reactive intermediates, can also be designed to collapse into the stable dihydrobenzofuran structure. smolecule.com

Specific Synthetic Routes for 6-Nitro-2,3-dihydrobenzofuran-5-amine

A specific multi-step synthesis for this compound has been detailed in the patent literature, where it serves as a key intermediate for the preparation of pharmaceutical compounds such as Anaprazole. The synthesis starts from the commercially available 2,3-dihydrobenzofuran and introduces the required amino and nitro functional groups onto the benzene (B151609) ring through a sequence of electrophilic aromatic substitution reactions.

The process begins with the nitration of 2,3-dihydrobenzofuran. This is typically achieved using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. This reaction introduces a nitro group at the 5-position of the benzofuran ring, yielding 5-nitro-2,3-dihydrobenzofuran.

The second step involves a subsequent nitration of 5-nitro-2,3-dihydrobenzofuran. Under controlled conditions, a second nitro group is introduced, leading to the formation of 5,6-dinitro-2,3-dihydrobenzofuran.

The final step is a selective reduction of one of the two nitro groups. The 5,6-dinitro-2,3-dihydrobenzofuran is treated with a reducing agent that can selectively reduce one nitro group in the presence of another. Sodium sulfide (B99878) or ammonium (B1175870) bisulfide in an alcoholic solvent are commonly used for such selective reductions, a process known as the Zinin reduction. This selective reduction of the nitro group at the 5-position yields the target compound, this compound.

The table below summarizes the key steps in this specific synthetic route.

Interactive Data Table: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2,3-Dihydrobenzofuran | Nitric acid, Sulfuric acid | 5-Nitro-2,3-dihydrobenzofuran |

| 2 | 5-Nitro-2,3-dihydrobenzofuran | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 5,6-Dinitro-2,3-dihydrobenzofuran |

| 3 | 5,6-Dinitro-2,3-dihydrobenzofuran | Sodium sulfide or Ammonium bisulfide in alcohol | This compound |

Catalytic Hydrogenation

Catalytic hydrogenation is a primary method for the reduction of nitro groups to amines due to its efficiency and clean reaction profiles. commonorganicchemistry.commasterorganicchemistry.com This technique is highly applicable in the synthesis of this compound from a dinitro precursor. The most common catalysts for this transformation are palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comwikipedia.org

The choice of catalyst is crucial, as it can influence the selectivity of the reduction, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often preferred over Pd/C when there is a risk of dehalogenation on the aromatic ring. commonorganicchemistry.com The reaction is typically carried out under a hydrogen gas atmosphere in a suitable solvent.

Transfer hydrogenation offers an alternative to using gaseous hydrogen, employing hydrogen donors like formic acid or hydrazine in the presence of a catalyst. nih.govfrontiersin.org This method can be advantageous for its milder conditions and operational simplicity. nih.gov

Table 1: Comparison of Catalysts for Nitro Group Reduction

| Catalyst | Hydrogen Source | Key Advantages | Potential Issues |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas | High activity and efficiency | Can reduce other functional groups |

| Raney Nickel | H₂ Gas | Useful when dehalogenation is a concern | Pyrophoric, requires careful handling |

| Platinum(IV) Oxide (PtO₂) | H₂ Gas | Effective for aliphatic and aromatic nitro groups | Cost |

Chemical Reduction Methods of Nitro Group to Amine

A variety of chemical reagents can achieve the reduction of a nitro group to an amine, providing alternatives to catalytic hydrogenation. These methods are often employed when specific chemoselectivity is required.

One of the most established methods involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comnih.gov Tin(II) chloride (SnCl₂) is another mild and selective reagent capable of reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com

Other reagents include sodium hydrosulfite or sodium sulfide, which can be particularly useful for selective reductions when multiple nitro groups are present. wikipedia.org More recently, systems like trichlorosilane in the presence of an organic base have been developed as an efficient and metal-free reduction method. google.com

Table 2: Chemical Reagents for Nitro to Amine Reduction | Reagent | Conditions | Selectivity | | --- | --- | --- | | Fe / HCl or Acetic Acid | Acidic | Good for aromatic nitro groups | Harsh conditions may not be suitable for all substrates | | SnCl₂ | Mild | Reduces nitro groups in the presence of other reducible groups commonorganicchemistry.com | Stoichiometric amounts of metal salts are produced | | Zn / Acetic Acid | Acidic | Mild method for reducing nitro groups commonorganicchemistry.com | Can be sensitive to other functional groups | | Sodium Sulfide (Na₂S) | Basic | Can selectively reduce one nitro group in the presence of others commonorganicchemistry.com | Generally does not reduce aliphatic nitro groups | | Trichlorosilane / Base | Anhydrous | High chemoselectivity, avoids metal contamination google.com | Reagent is sensitive to moisture |

Formation of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran skeleton is a key structural motif found in many biologically active compounds. mdpi.comnih.gov Its synthesis can be accomplished through various strategies, which are foundational to producing the precursor for this compound.

A common approach is the intramolecular cyclization of appropriately substituted phenols. For example, the epoxidation of o-allylphenols followed by intramolecular opening of the epoxide ring by the phenolic hydroxyl group is a widely used strategy. thieme-connect.com

Transition metal-catalyzed reactions have also emerged as powerful tools for constructing the dihydrobenzofuran core. nih.gov Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, can provide chiral substituted 2,3-dihydrobenzofurans with excellent control over stereochemistry. organic-chemistry.org Rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by reaction with dienes is another efficient method. organic-chemistry.org Additionally, acid-mediated cyclization reactions represent a classic and effective route to this heterocyclic system. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and side products. For the synthesis of dihydrobenzofuran derivatives, several parameters are typically investigated.

The choice of solvent can significantly impact reaction outcomes. For instance, in the oxidative coupling to form dihydrobenzofurans, acetonitrile has been identified as a "greener" solvent that provides a good balance between conversion and selectivity compared to more traditional solvents like dichloromethane or benzene. scielo.br

The nature and concentration of reagents, such as oxidants or catalysts, are also key variables. Studies have shown that adjusting the stoichiometry of the oxidant, like silver(I) oxide, can directly affect the conversion rate and selectivity of the reaction. scielo.brchemrxiv.org Temperature and reaction time are interdependent parameters that need to be fine-tuned; for example, a reduction in reaction time from 20 hours to 4 hours was achieved in one study without a significant loss in yield by optimizing other conditions. scielo.br

Table 3: Example of Reaction Condition Optimization for Dihydrobenzofuran Synthesis

| Parameter | Variation | Observation |

|---|---|---|

| Oxidant | Silver(I) oxide vs. other silver(I) reagents | Silver(I) oxide (0.5 equiv.) found to be most efficient. scielo.br |

| Solvent | Acetonitrile, Dichloromethane, Benzene | Acetonitrile provided the best balance of conversion and selectivity. scielo.br |

| Reaction Time | 20 h vs. 4 h | Under optimized conditions, time could be reduced without significant impact on yield. scielo.br |

| Temperature | Not specified in detail, but a key parameter | Generally, higher temperatures increase reaction rates but may lead to side products. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies have been applied to the synthesis of dihydrobenzofurans.

One approach is the use of environmentally benign oxidants like hydrogen peroxide (H₂O₂), which produces only water as a byproduct. thieme-connect.com Organocatalytic systems have been developed to activate H₂O₂ for the cyclization of o-allylphenols, avoiding the need for toxic metal catalysts. thieme-connect.com

Visible light-mediated synthesis is another emerging green methodology. mdpi.com These reactions can often proceed under mild conditions, utilizing light as a renewable energy source to promote the desired transformations, such as the formation of the dihydrobenzofuran ring. mdpi.com Furthermore, developing catalyst-free synthetic protocols is a significant goal in green chemistry, and some methods for dihydrobenzofuran synthesis have been achieved without the need for any catalyst. nih.gov The use of water as a solvent and the development of recyclable catalysts are other important aspects of greening these synthetic routes. nih.gov

Reactivity and Chemical Transformations of 6 Nitro 2,3 Dihydrobenzofuran 5 Amine

Reactions Involving the Amine Group

The primary aromatic amine group is a potent nucleophile and a strong activating group, directing electrophiles to the ortho and para positions. However, in this specific molecule, the only available position on the ring for substitution is ortho to the amine.

Electrophilic Substitution Reactions

The amine group in 6-Nitro-2,3-dihydrobenzofuran-5-amine is a powerful ortho-, para-director for electrophilic aromatic substitution. Conversely, the nitro group is a strong deactivating, meta-director. The sole unsubstituted position on the aromatic ring (C4) is ortho to the activating amine group and meta to the deactivating nitro group. This alignment suggests that the molecule could undergo electrophilic substitution at the C4 position.

However, the high activation provided by the amine group can lead to challenges. Reactions with strong electrophiles may result in multiple substitutions or unwanted side reactions. Furthermore, the basic nature of the amine makes it incompatible with many Lewis and Brønsted acids used to catalyze these reactions. masterorganicchemistry.com To control the reactivity and improve product selectivity, the amine group is often temporarily converted into an amide, which is less activating but still an ortho-, para-director. masterorganicchemistry.com

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to readily react with acylating and alkylating agents.

Acylation: Primary amines react efficiently with acid chlorides and acid anhydrides to form stable amides. libretexts.orgnih.gov This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.org Acylation is a common strategy to "protect" the amine group, reducing its basicity and nucleophilicity. The resulting amide is significantly less activating towards the aromatic ring than the free amine, which can be advantageous for controlling subsequent reactions. masterorganicchemistry.com The original amine can be regenerated by hydrolyzing the amide under acidic or basic conditions. masterorganicchemistry.com

Alkylation: Direct alkylation of the amine group with alkyl halides is also possible. However, this reaction can be difficult to control. The primary amine product is itself a nucleophile and can compete with the starting material, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmnstate.edu Using a large excess of the starting amine can favor the formation of the mono-alkylated product, but this is often impractical.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride (CH₃COCl) | N-(6-nitro-2,3-dihydrobenzofuran-5-yl)acetamide | Room temperature, often with a base (e.g., pyridine) |

| Alkylation | Methyl iodide (CH₃I) | N-Methyl-6-nitro-2,3-dihydrobenzofuran-5-amine | Can lead to polyalkylation; may require excess amine |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com The process converts the primary amine group into a diazonium salt (-N₂⁺Cl⁻). byjus.comcuni.cz

Arenediazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (as stable N₂ gas). msu.edu This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. These transformations provide a powerful method for introducing substituents onto the aromatic ring that are otherwise difficult to install directly.

| Subsequent Reaction | Reagent | Product Substituent |

| Sandmeyer | Copper(I) chloride (CuCl) | -Cl |

| Sandmeyer | Copper(I) bromide (CuBr) | -Br |

| Sandmeyer | Copper(I) cyanide (CuCN) | -CN |

| Schiemann Reaction | Fluoroboric acid (HBF₄), heat | -F |

| Hydrolysis | Water (H₂O), heat | -OH |

| Hydrodediazoniation | Hypophosphorous acid (H₃PO₂) | -H |

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with activated aromatic compounds, such as phenols or other anilines, to produce brightly colored azo dyes. cuni.cz

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. Its primary reactivity involves reduction to various other nitrogen-containing functional groups.

Reduction to Amine and Other Nitrogenous Functional Groups

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. researchgate.net This conversion dramatically alters the electronic properties of the molecule, transforming the strongly deactivating -NO₂ group into a strongly activating -NH₂ group. masterorganicchemistry.com This reaction opens up new synthetic pathways, for instance, by enabling subsequent diazotization of the newly formed amine.

Several reliable methods exist for this reduction, offering chemists a choice based on functional group tolerance and reaction conditions. wikipedia.orggoogle.com

| Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂ gas, Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel catalyst in a solvent like ethanol (B145695) or ethyl acetate. masterorganicchemistry.comwikipedia.org | 2,3-Dihydrobenzofuran-5,6-diamine |

| Metal in Acid | Iron (Fe), Tin (Sn), or Zinc (Zn) powder with hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org | 2,3-Dihydrobenzofuran-5,6-diamine |

| Sulfide (B99878) Reduction | Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄). wikipedia.org | 2,3-Dihydrobenzofuran-5,6-diamine |

| Hydride Reduction | Trichlorosilane (HSiCl₃) in the presence of a base like triethylamine. google.com | 2,3-Dihydrobenzofuran-5,6-diamine |

Under carefully controlled conditions, the reduction can be stopped at intermediate stages. For example, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding N-arylhydroxylamine. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from electrophilic substitution and requires specific conditions:

The ring must be activated by at least one strong electron-withdrawing group.

A good leaving group (typically a halide) must be present.

The electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) via resonance. nih.govyoutube.comyoutube.com

In the case of this compound, the molecule possesses a strong electron-withdrawing nitro group. However, it lacks an inherent leaving group like a halogen on the aromatic ring. Therefore, it cannot undergo a classic SNAr reaction.

Reactivity of the Dihydrobenzofuran Ring System in this compound

The reactivity of the dihydrobenzofuran ring in "this compound" is intricately influenced by the electronic properties of the substituents on the fused benzene (B151609) ring. The presence of a strongly electron-donating amino group at the 5-position and a strongly electron-withdrawing nitro group at the 6-position creates a unique electronic environment that is expected to modulate the chemical behavior of the heterocyclic portion of the molecule. While specific studies on the reactivity of "this compound" are not extensively documented in publicly available literature, the general reactivity of the dihydrobenzofuran ring system can be discussed based on related compounds.

Ring-Opening Reactions

The dihydrobenzofuran ring, while relatively stable, can undergo ring-opening reactions under specific conditions, often facilitated by transition metal catalysts. For instance, rhodium-catalyzed reactions of 2,5-dihydrofuran (B41785) with arylboronic acids can lead to various ring-opened products, such as 2-aryl or 3-aryl homoallylic alcohols, depending on the fine-tuning of the reaction conditions. researchgate.net Similarly, cobalt catalysts have been shown to promote the enantioselective ring-opening of 2,5-dihydrofurans using vinylidenes. nih.govnih.gov These reactions typically proceed through the formation of a metallacyclobutane intermediate, followed by β-oxygen elimination. nih.gov

Palladium catalysts are also effective in promoting the ring-opening of dihydrofurans. acs.org For benzofurans, nickel-catalyzed C–O bond cleavage via oxidative addition has been reported to yield stilbene (B7821643) derivatives. kyoto-u.ac.jp Furthermore, acid-catalyzed ring-opening of the furan (B31954) ring in aqueous solutions is a known process, which proceeds through protonation of the furan ring, making it susceptible to nucleophilic attack by water. researchgate.netacs.org The presence of the amino and nitro groups on the benzene ring of "this compound" would likely influence the susceptibility of the dihydrofuran ring to such acid-catalyzed cleavage.

The table below summarizes various catalyst systems and the resulting products from ring-opening reactions of related dihydrofuran and benzofuran (B130515) compounds.

Catalyst Systems for Ring-Opening of Dihydrofuran and Benzofuran Derivatives

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Rhodium / Arylboronic Acids | 2,5-Dihydrofuran | Homoallylic Alcohols | researchgate.net |

| Cobalt / Vinylidenes | 2,5-Dihydrofurans | Acyclic Organozinc Compounds | nih.govnih.gov |

| Palladium | Dihydrofurans | Allylic Alcohols | acs.org |

| Nickel / Grignard Reagents | Benzofuran | Stilbene Derivatives | kyoto-u.ac.jp |

| Acid Catalysis (e.g., H₂SO₄) | Furan | Acyclic Carbonyl Compounds | researchgate.netacs.org |

Functionalization of the Heterocycle

Functionalization of the dihydrobenzofuran ring can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being particularly prominent. Palladium-catalyzed reactions are widely used for the arylation of benzofurans. mdpi.comrsc.org For instance, the Heck-type pathway can be utilized for the direct arylation and ring-closure to form complex heterocyclic systems. nih.gov The functionalization can also occur at the benzylic position, as demonstrated by the palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates. unicatt.it

Rhodium catalysts are also employed in the functionalization of dihydrofurans. For example, rhodium-catalyzed denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles can lead to the formation of substituted dihydrofuran-3-imines. acs.org Furthermore, sequential C-H functionalization reactions, involving both rhodium and palladium catalysts, have been developed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov

The electronic nature of the substituents on the benzene ring is expected to play a crucial role in directing the regioselectivity of these functionalization reactions. The electron-donating amino group and the electron-withdrawing nitro group in "this compound" would likely influence the electron density of the dihydrofuran ring, thereby affecting its reactivity towards electrophiles and nucleophiles.

The following table provides examples of functionalization reactions on the dihydrofuran and benzofuran ring systems.

Methods for the Functionalization of Dihydrofuran and Benzofuran Rings

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |

|---|---|---|---|

| C-H Arylation | Palladium(II) Acetate | C2-position of Benzofuran | mdpi.com |

| Heck-Type Reaction | Palladium Catalyst | Formation of Fused Rings | nih.gov |

| Nucleophilic Substitution | Palladium / Phosphine Ligand | Benzylic Position (C2-methyl) | unicatt.it |

| Denitrogenative Transformation | Rhodium(II) Acetate | Formation of Dihydrofuran-3-imines | acs.org |

| Sequential C-H Functionalization | Rhodium and Palladium Catalysts | Various positions | nih.gov |

Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for reactions involving "this compound" are scarce in the current scientific literature. However, the mechanisms of reactions involving the dihydrobenzofuran core in other molecules can provide some insights.

For catalytic ring-opening reactions, the mechanism often involves the coordination of the transition metal to the double bond of the dihydrofuran ring, followed by oxidative addition and subsequent steps like β-hydride or β-oxygen elimination. nih.gov In the case of cobalt-catalyzed ring-opening, DFT calculations suggest a [2+2]-cycloaddition pathway to form a metallacyclobutane, with ring-opening occurring via an outer-sphere β-O elimination. nih.govnih.gov

For functionalization reactions, such as palladium-catalyzed C-H arylation, the mechanism typically involves an initial C-H activation step, followed by reductive elimination to form the new C-C bond. rsc.org The regioselectivity of these reactions is often controlled by the electronic and steric properties of the substituents on the benzofuran ring.

Computational studies have been employed to investigate the mechanisms of various reactions involving furan and its derivatives. For instance, DFT calculations have been used to study the mechanism of [8+2] cycloadditions of dienylfurans, revealing a stepwise process. pku.edu.cn Such computational approaches could be valuable in predicting the reactivity and elucidating the reaction mechanisms for "this compound".

Kinetic studies on related systems, such as the H-abstraction reaction of benzofurans by H-atoms, have been performed to understand their thermochemical and kinetic properties, which are important for understanding processes like soot formation. researchgate.net While not directly applicable to the solution-phase reactivity of the target molecule, these studies highlight the type of kinetic analysis that can be performed on such heterocyclic systems.

Without specific experimental data for "this compound," any discussion on its reaction mechanisms and kinetics remains speculative and would need to be based on analogies with simpler, related systems.

Spectroscopic Characterization and Computational Studies of 6 Nitro 2,3 Dihydrobenzofuran 5 Amine

Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. A combination of techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy provides a complete picture of the molecular architecture and electronic environment of 6-Nitro-2,3-dihydrobenzofuran-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature two singlets for the protons at the C4 and C7 positions, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing nitro group. The dihydrofuran ring protons would appear as two triplets in the aliphatic region, corresponding to the two methylene groups (-CH₂-) at the C2 and C3 positions. The amine (-NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be spread over a wide range, dictated by the electronic effects of the substituents. Carbons bearing the nitro (C6) and amine (C5) groups would be significantly shifted. The methylene carbons of the dihydrofuran ring (C2 and C3) would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on analogous structures and require experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~4.6 (t) | ~71 |

| C3 | ~3.2 (t) | ~30 |

| C3a | - | ~118 |

| C4 | ~7.0 (s) | ~110 |

| C5 | - | ~140 |

| C6 | - | ~135 |

| C7 | ~7.8 (s) | ~125 |

| C7a | - | ~155 |

| 5-NH₂ | ~5.0 (br s) | - |

s = singlet, t = triplet, br s = broad singlet

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the protons on C2 and C3, confirming their adjacent relationship within the dihydrofuran ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the C2, C3, C4, and C7 signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the proton at C4 would be expected to show correlations to carbons C3, C5, C6, and C7a, while the methylene protons at C2 would show correlations to C3, C3a, and C7a. These correlations are instrumental in confirming the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the amine and nitro groups.

N-H Vibrations: The primary amine group would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would be expected around 1600-1650 cm⁻¹.

N-O Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. rlavie.com

C-H Vibrations: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydrofuran ring would be observed just below 3000 cm⁻¹.

C-O Vibrations: The aryl ether C-O stretching vibration is expected to produce a strong band around 1200-1250 cm⁻¹.

Table 2: Expected IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Amine (-NH₂) | N-H Scissoring Bend | 1600 - 1650 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic Ring | C=C Stretches | 1450 - 1600 |

| Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1250 |

| Dihydrofuran Ring | C-H Stretches | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (MW = 180.16), the molecular ion peak (M⁺) would be expected at m/z 180. Due to the presence of two nitrogen atoms, this molecular ion peak would adhere to the nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms).

The fragmentation pattern would likely involve characteristic losses associated with the functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 134) and the loss of NO followed by CO. The dihydrofuran ring may undergo cleavage, leading to further fragmentation. Alpha-cleavage adjacent to the amine group is also a possible fragmentation pathway. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to show strong absorption bands due to the presence of the substituted benzene (B151609) ring. The combination of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring extends the conjugation and shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift), likely into the visible region, which would account for the compound's typical appearance as a colored solid. jennysynth.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic and electronic levels. For a molecule like this compound, these methods can offer deep insights into its behavior and characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry and electronic properties of molecules.

For this compound, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain an accurate representation of the molecule's geometry. These calculations would yield the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the system. The output of such a calculation would include optimized bond lengths, bond angles, and dihedral angles.

The electronic structure analysis from DFT provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Properties such as the dipole moment and the distribution of atomic charges can be calculated, offering insights into the molecule's polarity and the nature of its chemical bonds. For instance, a study on 1-benzofuran using DFT calculations revealed significant solvent-induced structural changes, such as alterations in bond lengths and an enhanced dipole moment, highlighting the importance of the molecular environment.

Table 1: Representative Theoretical Bond Lengths and Angles for a Dihydrobenzofuran Scaffold (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (furan) | ~1.37 Å | |

| C-N (nitro) | ~1.47 Å | |

| C-N (amino) | ~1.40 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-C (furan) | ~108° | |

| O-N-O (nitro) | ~125° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual calculated values for this compound would require specific DFT calculations.

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei.

The calculated NMR chemical shifts for this compound would be compared against tetramethylsilane (TMS) as a reference standard, similar to experimental NMR. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, conformational dynamics, and the specific level of theory used in the calculations. Studies have shown that including conformational sampling and explicit solvent models can improve the accuracy of predicted NMR chemical shifts. While experimental ¹H NMR data for this compound is available from chemical suppliers, detailed computational studies correlating these shifts are not readily found in the literature. nih.gov

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Benzofuran (B130515) Derivative

| Proton | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |

| H-4 | 7.5 | 7.3 |

| H-7 | 6.9 | 6.8 |

| -CH₂- (position 2) | 4.6 | 4.5 |

| -CH₂- (position 3) | 3.2 | 3.1 |

| -NH₂ | 5.0 | 4.8 |

Note: This table provides an illustrative comparison. Actual data for this compound would require specific quantum chemical calculations and experimental validation.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a molecule with some degree of flexibility, like the dihydrofuran ring in this compound, MD simulations can provide insights into its conformational landscape.

An MD simulation would model the molecule over time, taking into account the forces between atoms and the interactions with a simulated solvent environment. This would allow for the exploration of different possible conformations and the determination of their relative stabilities. The results of an MD simulation can reveal the most populated conformations in solution, which is crucial for understanding the molecule's average structure and properties. Such simulations are particularly important when interpreting experimental data, as the observed properties are often an average over multiple conformations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzofuran ring would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized more on the amino group and the aromatic ring, while the LUMO would likely be concentrated around the nitro group. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

Table 3: Key Concepts in Frontier Molecular Orbital Theory

| Term | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). Likely localized on the amino group and aromatic ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). Likely localized on the nitro group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Pharmacological and Biological Research Applications of 6 Nitro 2,3 Dihydrobenzofuran 5 Amine Scaffold

The Role of 6-Nitro-2,3-dihydrobenzofuran-5-amine as a Privileged Scaffold in Drug Discovery

In the realm of medicinal chemistry, a privileged scaffold is a molecular core structure that is capable of binding to multiple, often unrelated, biological targets. This versatility makes them highly attractive starting points for the development of new drugs for various diseases. The this compound core, with its distinct arrangement of a nitro group and an amino group on the benzofuran (B130515) ring, presents a unique combination of electron-withdrawing and electron-donating substituents. This electronic characteristic, coupled with the three-dimensional shape of the dihydrobenzofuran ring, allows for a wide range of chemical modifications to fine-tune its interaction with specific biological macromolecules.

Analogues in Medicinal Chemistry

The inherent reactivity of the amino and nitro groups, along with the potential for substitution on the aromatic and dihydrofuran rings, provides a rich platform for the synthesis of a diverse library of analogues. Medicinal chemists have capitalized on this by creating derivatives with modified properties to explore their therapeutic potential. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings to generate novel compounds. Similarly, the nitro group can be reduced to an amino group, which can then be further functionalized. These modifications can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for its pharmacokinetic and pharmacodynamic profile.

Structure-Activity Relationship (SAR) Studies of Benzofuran Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, these studies have revealed several key insights. The nature and position of substituents on the benzofuran ring system have been shown to be critical for their biological effects.

For example, in the context of anticancer activity, the introduction of halogen atoms into the benzofuran ring has consistently resulted in a significant increase in cytotoxic effects. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can enhance the binding affinity of the compound to its biological target. nih.gov Furthermore, the addition of bulky substituents at certain positions can either enhance or diminish activity, highlighting the importance of steric factors in drug-receptor interactions.

Exploration of Biological Activities

The unique structural features of the this compound scaffold have prompted investigations into a range of biological activities, with promising results in the areas of antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Activity

The benzofuran nucleus is a component of many compounds exhibiting a wide spectrum of therapeutic potential, including antibacterial and antifungal activities. rsc.org Derivatives of 5-nitrobenzofuran have been synthesized and evaluated for their antibacterial properties. For instance, compounds derived from the reaction of 5-nitrobenzofuran-3-yl)hydrazine with various benzaldehydes have shown potent activity against Enterococcus faecalis and significant activity against Candida albicans. cuestionesdefisioterapia.com

The antimicrobial activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive species. researchgate.net SAR studies on nitrofuran derivatives have indicated that the electronic properties of substituents on the benzofuran ring play a crucial role in their antibacterial efficacy. researchgate.net

Below is a table summarizing the antimicrobial activity of representative benzofuran derivatives:

| Compound ID | Target Organism | Activity | Reference |

| M5a | Enterococcus faecalis | Potent at 50µg/ml | cuestionesdefisioterapia.com |

| M5g | Enterococcus faecalis | Potent at 50µg/ml | cuestionesdefisioterapia.com |

| M5i | Candida albicans | Significant at 25µg/ml | cuestionesdefisioterapia.com |

| M5k | Candida albicans | Significant at 25µg/ml | cuestionesdefisioterapia.com |

| M5l | Candida albicans | Significant at 25µg/ml | cuestionesdefisioterapia.com |

Anticancer Potential and Cytotoxic Effects

The benzofuran scaffold has been extensively investigated for its anticancer properties, with numerous derivatives demonstrating significant cytotoxicity against various cancer cell lines. rsc.orgresearchgate.net In vitro studies have indicated that 6-Nitro-2,3-dihydrobenzofuran exhibits cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

SAR studies have been instrumental in optimizing the anticancer activity of benzofuran derivatives. For example, the introduction of a bromine atom to the methyl group at the 3-position of a dimethoxy-methyl-benzofuran derivative resulted in remarkable cytotoxic activity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov The fusion of the benzofuran scaffold with other heterocyclic rings like imidazole and quinazolinone has also yielded hybrid molecules with potent growth inhibitory effects on breast cancer cells (MCF-7). nih.gov

The following table presents the cytotoxic activity of selected benzofuran derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

| Brominated Benzofuran Derivative | K562 (Leukemia) | 5 | nih.gov |

| Brominated Benzofuran Derivative | HL60 (Leukemia) | 0.1 | nih.gov |

| Benzofuran-Quinazolinone Hybrid | MCF-7 (Breast Cancer) | Growth Inhibition | nih.gov |

| Fluorinated Dihydrobenzofuran | HCT116 (Colorectal Cancer) | Inhibition of Proliferation | mdpi.com |

Anti-inflammatory Properties

Inflammation is a key pathological feature of many chronic diseases, and the development of new anti-inflammatory agents is a major focus of drug discovery. Benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds have emerged as valuable templates for the design of compounds with potent anti-inflammatory effects. mdpi.com

A series of 2,3-dihydrobenzofuran-5-acetic acids and related compounds have been synthesized and evaluated as potential anti-inflammatory agents. nih.gov Studies have shown that the introduction of a methyl group at the alpha position to the acetic acid function can enhance the anti-inflammatory activity. nih.gov Furthermore, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.com Some of these compounds exhibited IC50 values in the low micromolar range for the inhibition of interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2) secretion. mdpi.com

Here is a summary of the anti-inflammatory activity of certain benzofuran derivatives:

| Compound Class | Mechanism of Action | In Vitro/In Vivo Model | Key Findings | Reference |

| 2,3-dihydrobenzofuran-5-acetic acids | Not specified | Carrageenan-induced edema | Enhanced activity with α-methyl substitution | nih.gov |

| Fluorinated benzofuran/dihydrobenzofuran | Inhibition of COX-2 and NOS2 expression | LPS-stimulated macrophages | IC50 values from 1.2 to 20.5 µM for inflammatory mediators | mdpi.com |

| Aza-benzofuran derivatives | Inhibition of nitric oxide production | LPS-stimulated RAW 264.7 cells | IC50 values of 16.5 µM and 17.31 µM | mdpi.com |

Central Nervous System (CNS) Activity (extrapolated from related structures like 5-APB and 6-APB)

While direct research on the central nervous system (CNS) activity of this compound is not extensively documented in peer-reviewed literature, its structural relationship to the aminopropylbenzofuran class of compounds, notably 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), allows for informed extrapolation of its potential CNS effects. The "benzofury" compounds, 5-APB and 6-APB, are recognized as new psychoactive substances (NPS) that exhibit properties similar to stimulants like amphetamine. release.org.uknih.gov

In human users, these related compounds are reported to produce stimulant-like effects, including increased wakefulness, along with empathogenic or entactogenic effects characterized by euphoria and feelings of closeness to others, similar to the effects of 3,4-methylenedioxyamphetamine (MDA). release.org.uknih.govwikipedia.orgwikipedia.org Preclinical animal models support these observations, showing that 5-APB and 6-APB induce profound behavioral activation, such as increased forward locomotion, which can be sustained for several hours. nih.gov Studies have demonstrated that these benzofuran compounds are often more potent than MDA, both in vitro and in vivo. nih.govnih.gov

The broader benzofuran scaffold is a common moiety in many biologically active compounds and is considered an important pharmacophore in drug discovery for CNS disorders. sciforum.netresearchgate.net Derivatives have been investigated for potential therapeutic applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease, often linked to their ability to inhibit key enzymes in the brain. sciforum.netresearchgate.netnih.gov Furthermore, various benzofuran derivatives have been designed and synthesized as selective agonists for serotonin receptors, which are crucial targets for treating conditions such as schizophrenia, depression, and anxiety. nih.gov

Table 1: Extrapolated CNS Effects of the Benzofuran Scaffold Based on 5-APB and 6-APB Analogs

| Effect Type | Observed Effects in Analogs (5-APB/6-APB) | Supporting Evidence |

|---|---|---|

| Stimulant | Increased wakefulness and physical activity. | Reports from users and preclinical behavioral studies in rats. release.org.uknih.gov |

| Empathogenic / Entactogenic | Feelings of euphoria, empathy, and emotional closeness. | Subjective reports describe effects similar to MDMA. release.org.uknih.govwikipedia.org |

| Psychoactive | Alterations in perception and mood. | Classified as psychoactive substances with stimulant properties. nih.govwikipedia.org |

Mechanism of Action Studies

Molecular Target Identification

The primary molecular mechanism of action for the structurally related aminopropylbenzofurans (APBs) involves potent interactions with monoamine transporters. nih.govnih.gov Both 5-APB and 6-APB act as substrate-type releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.govresearchgate.net This action mimics the mechanism of classical psychostimulants like MDA and MDMA. nih.gov

In addition to their effects on transporters, these compounds are direct agonists at several serotonin receptor subtypes. nih.govresearchgate.net Potent agonism has been demonstrated at the 5-HT₂ₐ and 5-HT₂₈ receptors. nih.govwikipedia.orgresearchgate.net Affinity for the 5-HT₂C receptor has also been reported, though it is generally lower than for the other 5-HT₂ subtypes. wikipedia.org The interaction with 5-HT₂ₐ receptors is consistent with the mild psychedelic effects reported by users. wikipedia.orgresearchgate.net Furthermore, some studies have noted that APB analogs display affinity for the trace amine-associated receptor 1 (TAAR1). nih.govwikipedia.org

Beyond the specific targets of APB analogs, the broader benzofuran chemical class has been shown to interact with other significant CNS targets. Notably, various benzofuran derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), with many showing selectivity for the MAO-B isoform over MAO-A. sciforum.netnih.govnih.gov Other research has focused on developing benzofuran derivatives as selective agonists for the 5-HT₂C receptor, a promising target for various CNS disorders. nih.govnih.govgoogle.com

Enzyme Inhibition or Receptor Modulation

Receptor Modulation and Transporter Interaction

The pharmacological activity of 5-APB and 6-APB is defined by their potent ability to induce the release of monoamines via DAT, NET, and SERT. nih.gov Comparative studies show that 5-APB and 6-APB are more potent than MDA at inducing release at DAT and SERT. nih.gov For instance, in vitro assays using rat brain synaptosomes found 6-APB to be approximately 10-fold more potent than MDA at DAT and 5-APB to be over 8-fold more potent than MDA at SERT. nih.gov

As receptor modulators, APBs act as agonists at serotonin 5-HT₂ receptors. wikipedia.orgresearchgate.net This agonism, particularly at the 5-HT₂ₐ and 5-HT₂₈ subtypes, is a key component of their pharmacological profile. nih.govresearchgate.net The development of other benzofuran-containing molecules has specifically aimed to achieve selective agonism at the 5-HT₂C receptor, which is challenging due to the high homology among 5-HT₂ receptor subtypes. nih.govnih.gov

Table 2: Potency of 5-APB and 6-APB at Monoamine Transporters and Serotonin Receptors

| Molecular Target | Compound | Action | Potency (EC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | 5-APB | Releaser | 31 nM (EC₅₀) | nih.gov |

| 6-APB | Releaser | 10 nM (EC₅₀) | nih.gov | |

| Norepinephrine Transporter (NET) | 5-APB | Releaser | 21 nM (EC₅₀) | wikipedia.org |

| 6-APB | Releaser | - | - | |

| Serotonin Transporter (SERT) | 5-APB | Releaser | 19 nM (EC₅₀) | nih.govwikipedia.org |

| 6-APB | Releaser | 36 nM (EC₅₀) | nih.gov | |

| 5-HT₂ₐ Receptor | 5-APB | Agonist | 6,300 nM (EC₅₀) | wikipedia.org |

| 5-HT₂₈ Receptor | 5-APB | Agonist | 280 nM (EC₅₀) | wikipedia.org |

| 5-HT₂C Receptor | 5-APB | Agonist | 880 nM (Kᵢ) | wikipedia.org |

EC₅₀ values for monoamine release were determined in rat brain synaptosomes.

Enzyme Inhibition

While APBs are primarily monoamine releasers, the benzofuran scaffold is present in numerous potent enzyme inhibitors. nih.gov A significant body of research has demonstrated that benzofuran derivatives can be effective and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. sciforum.netnih.gov MAO-B is a key enzyme in the degradation of dopamine, making its inhibitors valuable for the treatment of Parkinson's disease. sciforum.net The presence of a nitro group on the benzofuran ring, as in this compound, is noteworthy, as some nitro-substituted benzofurans have been found to be potent and selective MAO-B inhibitors. sciforum.net For example, 5-nitro-2-(4-methoxyphenyl)benzofuran was identified as a selective, reversible MAO-B inhibitor with an IC₅₀ value of 140 nM. sciforum.net Studies on other series of benzofuranone derivatives have identified competitive inhibitors of both MAO-A and MAO-B with Kᵢ values in the low nanomolar range. nih.govjst.go.jp

Table 3: Monoamine Oxidase (MAO) Inhibition by Selected Benzofuran Derivatives

| Compound Class | Target | Potency (IC₅₀ or Kᵢ) | Inhibition Type | Reference |

|---|---|---|---|---|

| Nitro-substituted 2-phenylbenzofurans | MAO-B | IC₅₀ = 140 nM (for lead compound) | Reversible | sciforum.net |

| 2-azolylmethylene-3-(2H)-benzofuranones | MAO-A | Kᵢ = 10 nM (for compound 3b) | Competitive | jst.go.jp |

| 2-azolylmethylene-3-(2H)-benzofuranones | MAO-B | Kᵢ = 6.1 nM (for compound 4c) | Competitive | jst.go.jp |

| 3-Coumaranones | MAO-B | IC₅₀ = 0.004–1.05 µM | - | nih.gov |

Cellular Pathway Perturbations

The molecular interactions of benzofuran derivatives lead to significant perturbations of cellular pathways. The primary consequence of the monoamine transporter substrate activity of 5-APB and 6-APB is a rapid and robust increase in the extracellular concentrations of dopamine and serotonin in key brain regions like the nucleus accumbens. nih.govnih.gov This surge in synaptic monoamines is the neurochemical basis for their stimulant and mood-altering effects.

Agonism at G-protein-coupled 5-HT₂ receptors initiates downstream intracellular signaling cascades. nih.gov Activation of 5-HT₂ receptors typically involves the Gq/G₁₁ pathway, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C, affecting a wide range of cellular processes including neuronal excitability. nih.govacs.org

For benzofuran derivatives that act as MAO inhibitors, the cellular pathway perturbation involves the reduced enzymatic degradation of monoamine neurotransmitters within the presynaptic neuron and in glial cells. sciforum.net This leads to an accumulation of neurotransmitters like dopamine and serotonin in the cytoplasm, increasing their availability for vesicular packaging and subsequent synaptic release. sciforum.net This mechanism also contributes to elevated synaptic monoamine levels, albeit through a different process than transporter-mediated release.

Biochemical Interactions and Metabolism

In vitro and In vivo Metabolic Pathways

The metabolism of aminopropylbenzofurans has been investigated in animal models, providing insight into the likely biochemical fate of related structures. researchgate.net Studies in rats have identified several major Phase I metabolic pathways for 6-APB and its N-methylated analog, 6-MAPB. researchgate.netresearchgate.net

A predominant metabolic step for 6-MAPB is N-demethylation to its parent compound, 6-APB. researchgate.netresearchgate.net The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2D6, and CYP3A4 have been implicated in this conversion. researchgate.net For 6-APB itself, a major pathway involves the enzymatic cleavage of the benzofuran ring. This process is initiated by hydroxylation on the furan (B31954) portion of the molecule. The subsequent ring-opening and reduction of the resulting aldehyde can lead to either an alcohol metabolite via reduction or a carboxylic acid metabolite via oxidation. researchgate.net The main metabolite of 6-APB has been identified as 4-carboxymethyl-3-hydroxy amphetamine. researchgate.net Deamination of the aminopropyl side chain appears to be a minor metabolic route. researchgate.net

In vitro studies using hepatocytes have confirmed that metabolism, particularly by CYP3A4, plays a role in the bioactivation and potential toxicity of these compounds. nih.gov While the metabolic pathways of 5-APB and 6-APB are largely similar, slight differences have been observed; for example, dihydroxy metabolites were detected for 5-APB but not for 6-APB in one study. researchgate.net

For this compound, it is anticipated that metabolism would involve common xenobiotic pathways. The prominent nitro group would be susceptible to enzymatic reduction, likely yielding a diamino derivative. The existing primary amine group would be a target for N-acetylation (Phase II) or oxidative deamination (Phase I). Additionally, the aromatic ring could undergo hydroxylation, followed by conjugation with glucuronic acid or sulfate. The dihydrofuran ring itself may also be a site of hydroxylation or oxidative ring-opening, similar to what is observed with APB analogs. researchgate.net

Table 4: Major Metabolic Pathways and Metabolites of 6-APB and Related Analogs (from in vivo rat studies)

| Metabolic Pathway | Description | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| N-Demethylation | Removal of the N-methyl group from 6-MAPB. | 6-APB | researchgate.netresearchgate.net |

| Furan Ring Hydroxylation & Cleavage | Hydroxylation of the furan ring, leading to ring opening. This is a major pathway for 6-APB. | Unsaturated aldehydes | researchgate.net |

| Oxidation / Reduction | Oxidation or reduction of the aldehyde formed after ring cleavage. | Carboxylic acid or alcohol metabolites (e.g., 4-carboxymethyl-3-hydroxy amphetamine) | researchgate.netresearchgate.net |

| Hydrogenation | A further metabolic step observed for 6-MAPB. | Hydrogenated 6-MAPB | researchgate.net |

| Deamination | Removal of the amino group from the side chain (minor pathway). | - | researchgate.net |

Table of Compound Names

| Abbreviation / Common Name | Systematic Name |

|---|---|

| - | This compound |

| 5-APB | 5-(2-aminopropyl)benzofuran |

| 6-APB | 6-(2-aminopropyl)benzofuran |

| 5-MAPB | 5-(N-methyl-2-aminopropyl)benzofuran |

| 6-MAPB | 6-(N-methyl-2-aminopropyl)benzofuran |

| MDA | 3,4-methylenedioxyamphetamine |

| MDMA | 3,4-methylenedioxymethamphetamine |

| Serotonin (5-HT) | 5-hydroxytryptamine |

| Dopamine | 4-(2-aminoethyl)benzene-1,2-diol |

| Norepinephrine | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol |

| Clorgyline | N-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine |

| Safinamide | (2S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide |

| Moclobemide | 4-chloro-N-(2-morpholinoethyl)benzamide |

| - | 5-nitro-2-(4-methoxyphenyl)benzofuran |

| - | 4-carboxymethyl-3-hydroxy amphetamine |

| - | 4-carboxymethyl-3-hydroxy methamphetamine |

Cytochrome P450 (CYP) Isoenzyme Involvement

The metabolism of xenobiotics, including therapeutic agents, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are responsible for the biotransformation of a vast number of drugs, influencing their efficacy and safety. nih.gov The involvement of CYP isoenzymes in the metabolism of compounds containing the this compound scaffold is a critical area of investigation to predict potential drug-drug interactions and understand their pharmacokinetic profiles.